molecular formula C10H13N5O3 B136610 (1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol CAS No. 142635-42-5

(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol

Cat. No.: B136610
CAS No.: 142635-42-5
M. Wt: 251.24 g/mol
InChI Key: VFKHECGAEJNAMV-HETMPLHPSA-N
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Description

Noraristeromycin is a carbocyclic nucleoside analog that has garnered significant interest due to its potential antiviral properties. It is structurally related to aristeromycin, a naturally occurring compound known for its antiviral activity. Noraristeromycin has been studied for its ability to inhibit S-adenosyl-L-homocysteine hydrolase, an enzyme involved in the regulation of biological methylation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Noraristeromycin can be synthesized through various methods. One common approach involves the use of enantiomerically pure precursors to construct the carbocyclic nucleoside. For instance, several N-6 substituted derivatives of (+)-4’-deoxy-5’-noraristeromycin have been prepared from these precursors . Another method involves the synthesis of C-5′-truncated 3-deaza-1′,6′-isoneplanocin, which combines features of antiviral candidates 5′-noraristeromycin and 3-deaza-1′,6′-isoneplanocin .

Industrial Production Methods: While specific industrial production methods for noraristeromycin are not extensively documented, the synthesis typically involves standard purine nucleoside construction techniques. These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Noraristeromycin undergoes various chemical reactions, including substitution and reduction reactions. For example, several N-6 substituted derivatives of noraristeromycin have been synthesized to systematically vary the hydrophobic/hydrophilic balance of the lead compounds .

Common Reagents and Conditions: Common reagents used in the synthesis of noraristeromycin derivatives include porcine liver esterase, which is used to prepare substituted cyclopentane precursors . Other reagents include those used in standard purine nucleoside construction.

Major Products Formed: The major products formed from these reactions are various derivatives of noraristeromycin, such as 3’-fluoro-3’-deoxy-5’-noraristeromycin . These derivatives are evaluated for their antiviral activity and other biological properties.

Scientific Research Applications

Chemistry: In chemistry, noraristeromycin is used as a model compound to study the inhibition of S-adenosyl-L-homocysteine hydrolase. This enzyme plays a crucial role in the regulation of biological methylation processes .

Biology: In biological research, noraristeromycin has been investigated for its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . It has also been studied for its potential to inhibit IκB kinase alpha, which is involved in the regulation of inflammatory processes .

Medicine: In medicine, noraristeromycin has shown promise as an antiviral agent. It has been evaluated for its activity against various viruses, including hepatitis B virus and human immunodeficiency virus . Additionally, it has been studied for its potential to treat chronic inflammatory conditions such as rheumatoid arthritis .

Industry: In the pharmaceutical industry, noraristeromycin and its derivatives are explored as potential therapeutic agents. Their ability to inhibit key enzymes and pathways makes them valuable candidates for drug development.

Mechanism of Action

Noraristeromycin exerts its effects primarily by inhibiting S-adenosyl-L-homocysteine hydrolase. This enzyme catalyzes the hydrolysis of S-adenosyl-L-homocysteine to adenosine and homocysteine. By inhibiting this enzyme, noraristeromycin disrupts the regulation of biological methylation processes, which are essential for viral replication and other cellular functions .

Additionally, noraristeromycin has been found to inhibit IκB kinase alpha with high selectivity. This inhibition prevents the activation of nuclear factor kappa B, a transcription factor involved in immune and inflammatory responses .

Properties

CAS No.

142635-42-5

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol

InChI

InChI=1S/C10H13N5O3/c11-9-6-10(13-2-12-9)15(3-14-6)4-1-5(16)8(18)7(4)17/h2-5,7-8,16-18H,1H2,(H2,11,12,13)/t4-,5+,7+,8-/m1/s1

InChI Key

VFKHECGAEJNAMV-HETMPLHPSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N2C=NC3=C(N=CN=C32)N

SMILES

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N

Synonyms

(+-)-(1 alpha,2 beta,3 beta,4 alpha)-4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol
4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol
4-(6-amino-9H-purin-9-yl)cyclopentane-1,2,3-triol
5'-noraristeromycin
noraristeromycin

Origin of Product

United States

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